molecular formula C11H17N3O2 B13525187 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13525187
M. Wt: 223.27 g/mol
InChI Key: MXAOJEOHACNENX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high yield and regioselectivity. The reaction involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The process can be optimized by using 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of copper-on-charcoal as a catalyst is advantageous due to its low metal leaching and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-cyclohexyl-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,15,16)

InChI Key

MXAOJEOHACNENX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCCC2)C(=O)O

Origin of Product

United States

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